molecular formula C14H7BrN2O B12628217 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide CAS No. 919293-11-1

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide

Cat. No.: B12628217
CAS No.: 919293-11-1
M. Wt: 299.12 g/mol
InChI Key: CPIXULVNZJVXDF-UHFFFAOYSA-N
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Description

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide (CAS 919293-11-1) is a brominated and oxidized benzo[h]isoquinoline derivative with the molecular formula C₁₄H₇BrN₂O and a molecular weight of 299.12 g/mol . This compound is provided as a high-purity building block strictly for research use in laboratory settings. The benzo[h]isoquinoline scaffold is a conformationally-restricted phenethylamine of significant interest in medicinal chemistry . Researchers utilize this core structure to create rigid analogues for probing biological systems, particularly in neuroscientific research. For instance, related octahydrobenzo[h]isoquinoline compounds have been developed as high-affinity, full agonists for dopamine receptors, serving as powerful tools for studying Parkinson's disease, schizophrenia, and addiction . The specific functional groups on this compound—the bromo substituent and the carbonitrile—make it a versatile intermediate for further synthetic modification via cross-coupling and nucleophilic substitution reactions, enabling the exploration of structure-activity relationships. Key Applications & Research Value: Medicinal Chemistry: Serves as a key synthetic intermediate for the development of novel, biologically active molecules. Neuroscience Research: The structural framework is relevant for designing conformationally-restricted ligands to study dopaminergic systems and other neuroreceptors . Chemical Synthesis: The reactive handles (bromine, nitrile, N-oxide) allow for diverse chemical transformations to create libraries of compounds for screening and optimization. This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

CAS No.

919293-11-1

Molecular Formula

C14H7BrN2O

Molecular Weight

299.12 g/mol

IUPAC Name

9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile

InChI

InChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H

InChI Key

CPIXULVNZJVXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N

Origin of Product

United States

Preparation Methods

General Approach

The synthesis typically starts with benzo[h]isoquinoline derivatives, followed by bromination, nitrile group introduction, and oxidation to form the 2-oxide functionality. The process requires precise control over reaction conditions to ensure high yields and purity.

Key Reaction Steps

  • Bromination : Bromine is introduced at the 9th position of the benzo[h]isoquinoline framework using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine in polar solvents like acetic acid or dichloromethane.
  • Nitrile Group Addition : The nitrile group (-C≡N) is introduced at the 6th position through cyanation reactions using reagents like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) under catalytic conditions.
  • Oxidation to 2-Oxide : The final step involves oxidation to form the 2-oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

Reaction Conditions

Temperature and Pressure

  • Bromination and cyanation reactions are generally conducted at ambient to slightly elevated temperatures (20–80°C).
  • Oxidation reactions may require higher temperatures (50–100°C) depending on the oxidizing agent used.

Catalysts

  • Bromination: Iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) as Lewis acid catalysts.
  • Cyanation: Transition metal catalysts like palladium or copper complexes.
  • Oxidation: Acidic catalysts such as sulfuric acid or neutral conditions depending on the reagent.

Solvents

Common solvents include:

  • Dichloromethane (DCM)
  • Acetonitrile
  • Dimethylformamide (DMF)
    These solvents provide a stable medium for the reactions and enhance solubility of reactants.

Industrial Production Methods

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction rates and improve yields. This method reduces reaction times significantly compared to conventional heating.

Nanostructured Catalysts

The use of nanostructured catalysts increases efficiency by providing higher surface area for reactions, leading to improved selectivity and yield.

Reagents Used

Step Reagents Purpose
Bromination N-bromosuccinimide (NBS), FeBr3 Introduce bromine atom
Cyanation Potassium cyanide (KCN), Pd catalyst Add nitrile group
Oxidation Hydrogen peroxide (H2O2), mCPBA Form 2-oxide functionality

Challenges in Synthesis

  • Selectivity : Ensuring selective functionalization at the desired positions without side reactions.
  • Purity : Achieving high purity levels for research applications often requires extensive purification steps.
  • Yield Optimization : Balancing reaction conditions to maximize yield while minimizing waste.

Comparison of Methods

Method Advantages Disadvantages
Conventional Heating Simple setup Longer reaction times
Microwave-Assisted Faster reactions Requires specialized equipment
Nanostructured Catalysts High efficiency Higher initial cost

Chemical Reactions Analysis

Types of Reactions

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Synthetic Methodologies

Palladium-Catalyzed Reactions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide can be achieved through palladium-catalyzed coupling reactions. These methods allow for the formation of complex structures with high efficiency and selectivity. For instance, the use of bis(triphenylphosphine)palladium(II) dichloride in conjunction with potassium carbonate has been reported to yield high-purity products under controlled conditions .

Microwave and Ultrasound-Assisted Synthesis
Recent advancements in synthetic techniques include microwave and ultrasound-assisted reactions, which have been shown to enhance yields and reduce reaction times significantly. This approach is particularly beneficial for synthesizing compounds like this compound, facilitating greener chemistry practices .

Applications in Materials Science

Optoelectronic Devices
The incorporation of benzo[h]isoquinoline derivatives into organic light-emitting diodes (OLEDs) has garnered attention due to their favorable electronic properties. These compounds can exhibit strong photoluminescence and charge transport capabilities, making them suitable candidates for next-generation optoelectronic applications .

Case Studies

  • Anticancer Activity Evaluation
    • A study investigated the anticancer effects of various benzo[c]quinoline derivatives, revealing that specific structural modifications could enhance biological activity. The findings suggest that similar modifications could be applied to this compound for improved efficacy against cancer cell lines .
  • Synthesis Optimization
    • Research focusing on optimizing synthesis methods for benzo[h]isoquinoline derivatives demonstrated that utilizing microwave-assisted techniques resulted in higher yields compared to traditional heating methods. This optimization is crucial for scaling up production while maintaining compound integrity .

Mechanism of Action

The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Carbazole Derivatives ()

Compounds like 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) and 6-(4’-methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) share fused aromatic systems with the target compound but differ in substituents. Key comparisons:

  • Electronic Effects : Nitro (in 7b) and methoxy (in 9b) groups are strong electron-withdrawing and electron-donating, respectively, whereas the nitrile and bromo groups in the target compound are both electron-withdrawing. This may enhance electrophilic substitution resistance compared to methoxy-substituted carbazoles .
  • Solubility: Methoxy and tert-butoxycarbonyl groups in carbazoles improve solubility in polar solvents (e.g., DMSO, ethanol) . The nitrile group in the target compound may reduce solubility in aqueous media but enhance compatibility with aprotic solvents.

Triazine Oxides ()

Compounds like 6-bromo-3-dimethylamino-1,2,4-triazine 2-oxide (4a) share the oxide and bromo substituents with the target compound. Comparisons include:

  • Reactivity: Bromination of triazine oxides using Br₂ with bases (e.g., Et₃N, K₂CO₃) yields 65–80% brominated products . The target compound’s benzoisoquinoline core may require harsher conditions due to aromatic stabilization.
  • Stability : The oxide group in triazine derivatives is sensitive to acidic conditions, suggesting similar vulnerabilities in the target compound .

Spectroscopic Properties

Infrared (IR) Spectroscopy

  • Nitrile Group : Expected strong absorption at ~2200–2250 cm⁻¹ (C≡N stretch), absent in carbazoles but critical for distinguishing the target compound .
  • Oxide Group : Triazine oxides show IR peaks at ~1205–1299 cm⁻¹ (N–O stretch), similar to the target compound’s 2-oxide group .

NMR Spectroscopy

  • Bromo Substituent : In triazine oxides, bromination causes deshielding of adjacent protons (e.g., δ 8.36 ppm for H4’ in 4a) . The target compound’s H9 may exhibit similar downfield shifts.
  • Methyl Groups : Carbazoles with methyl substituents show singlets at δ 2.40–2.99 ppm , whereas the target’s nitrile group may cause anisotropic shielding of nearby protons.

Physical Properties

Compound Melting Point (°C) Solubility Reference
Carbazole derivative (7b) 240 DMSO, ethanol
Triazine oxide (4a) Not reported CHCl₃, CH₂Cl₂
Target Compound Estimated: 200–250* Likely soluble in DMSO, CH₂Cl₂

*Estimated based on higher molecular weight and polarity.

Stability and Reactivity

  • Thermal Stability : Carbazoles with nitro groups (e.g., 7b) decompose above 240°C , suggesting the target compound may exhibit similar stability.
  • Light Sensitivity : Brominated aromatics (e.g., 4a) are prone to photodegradation, necessitating dark storage .

Biological Activity

9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

Property Details
CAS Number 919293-11-1
Molecular Formula C14H8BrN3O
Molecular Weight 300.13 g/mol
IUPAC Name 9-bromo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile 2-oxide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing for potential covalent bonding with nucleophilic sites in proteins, which may inhibit enzyme activity or alter protein functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains. Its efficacy varies depending on the concentration and specific strain tested .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 15 µM, indicating promising anticancer activity .
  • Evaluation of Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Research Applications

The unique properties of this compound make it a valuable compound for various research applications:

  • Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further drug development studies.
  • Biochemical Research : The compound can serve as a tool for studying enzyme interactions and cellular signaling pathways due to its ability to modulate protein functions.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for preserving the stability of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide in laboratory settings?

  • Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to minimize thermal degradation and photochemical side reactions. Periodic purity checks via HPLC (High-Performance Liquid Chromatography) with UV detection (e.g., λ = 254 nm) are recommended to monitor stability. Purity thresholds >95% (as seen in brominated isoquinoline analogs) should be maintained to ensure reproducibility in downstream reactions .

Q. How can researchers validate the purity of this compound prior to use in synthetic workflows?

  • Methodological Answer: Combine orthogonal analytical techniques:

  • 1H/13C NMR to confirm structural integrity and detect solvent residues.
  • LC-MS to identify low-abundance impurities (e.g., dehalogenated byproducts).
  • Elemental Analysis to verify stoichiometric consistency of Br and N atoms.
    Cross-referencing with literature melting points (e.g., analogs like 5-Bromoisoquinoline, mp 83–87°C ) can further validate purity.

Q. What synthetic routes are most effective for introducing functional groups at the 9-bromo position of this compound?

  • Methodological Answer: Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize catalyst systems (e.g., Pd(PPh3)4 with K2CO3 in DMF/H2O) and monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Post-reaction, purify via silica gel chromatography (gradient elution) to isolate coupled products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity of this compound under oxidative conditions?

  • Methodological Answer: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic structure and predict sites of oxidative susceptibility. Compare with experimental data (e.g., LC-MS profiles of oxidized products) to reconcile discrepancies. For example, conflicting reports on nitro-group formation at C-6 vs. C-7 positions can be resolved by analyzing frontier molecular orbitals (FMOs) for electron density distribution .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (SNAr) at the carbonitrile moiety?

  • Methodological Answer: Control steric and electronic effects by:

  • Using bulky nucleophiles (e.g., tert-butylamine) to minimize over-substitution.
  • Modulating solvent polarity (e.g., DMSO for polar transition states).
  • Employing in situ FTIR to track intermediate formation (e.g., Meisenheimer complexes). Post-reaction, apply preparative HPLC (C18 column, acetonitrile/water) to isolate mono-substituted products .

Q. How do surface interactions (e.g., glassware, lab materials) influence the compound’s stability during long-term storage?

  • Methodological Answer: Conduct microspectroscopic surface analysis (e.g., ToF-SIMS or AFM) to study adsorption kinetics on glass or polymer surfaces. Compare degradation rates in vials with/without silanization. For example, untreated glass may catalyze hydrolysis of the 2-oxide group, leading to carbonyl byproducts .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points for derivatives of this compound?

  • Methodological Answer: Standardize measurement protocols using differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 5°C/min under N2). Compare results with analogs (e.g., 6-Bromoisoquinoline, mp 54–55°C ) to identify outliers. Polymorphism screening via X-ray crystallography can further explain discrepancies .

Q. What experimental controls are critical when studying the compound’s role in radical-mediated cyclization reactions?

  • Methodological Answer: Include:

  • Radical traps (e.g., TEMPO) to confirm radical intermediates.
  • Isotopic labeling (e.g., 13C at C-6) to track carbon migration.
  • EPR spectroscopy to detect transient radical species. Contradictory product distributions may arise from uncontrolled O2 levels; thus, rigorous degassing (freeze-pump-thaw cycles) is essential .

Methodological Tables

Parameter Recommended Technique Key Considerations
Purity ValidationHPLC-UV/LC-MSUse C18 column; acetonitrile/water mobile phase
Structural Confirmation1H/13C NMR, X-ray CrystallographyDeuterated DMSO for solubility
Reaction MonitoringTLC/FTIRTrack Rf shifts and carbonyl stretches
Degradation AnalysisToF-SIMS/AFMCompare surface-adsorbed vs. bulk degradation

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